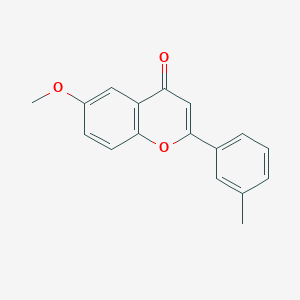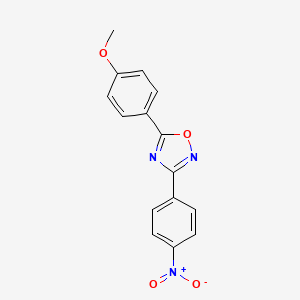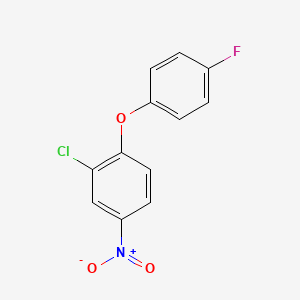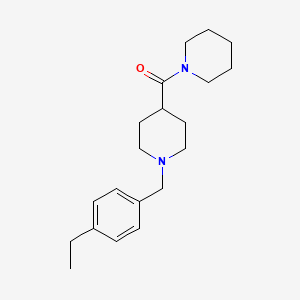
6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. In
科学的研究の応用
Tangeretin has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.
作用機序
The mechanism of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one is still being studied, but it is believed to involve the inhibition of various enzymes and signaling pathways. Tangeretin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. It also inhibits the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one has been shown to modulate the expression of various genes involved in cancer development and progression.
Biochemical and Physiological Effects:
Tangeretin has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, gene expression, and enzyme activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.
実験室実験の利点と制限
Tangeretin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It can be extracted from citrus peels or synthesized chemically, making it readily available for research. However, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. Additionally, its low bioavailability can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
Future research on 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Studies could also investigate the optimal dosages and delivery methods for 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to achieve therapeutic effects in vivo. Additionally, research could explore the use of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one in combination with other compounds or treatments to enhance its therapeutic effects. Finally, more studies could investigate the mechanisms of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to better understand its effects on cells and tissues.
合成法
Tangeretin can be synthesized through various methods, including extraction from citrus fruits, chemical synthesis, and microbial fermentation. One of the most common methods is the extraction of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from citrus peels using organic solvents such as ethanol or methanol. Chemical synthesis involves the reaction of 2-hydroxyacetophenone with 3-methylbenzaldehyde in the presence of a base catalyst. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to produce 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from precursors such as hesperidin.
特性
IUPAC Name |
6-methoxy-2-(3-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-4-3-5-12(8-11)17-10-15(18)14-9-13(19-2)6-7-16(14)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYGYQWXCMHYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(3-methylphenyl)chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)



![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)






